Methyl 3-amino-4-methylthiophene-2-carboxylate

Analytical Method Validation Quality Control Impurity Profiling

This methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) is the essential Articaine EP Impurity I reference standard for HPLC/LC-MS method validation in articaine API manufacturing. Its unique C4-methyl substitution delivers a melting point of 84–88°C, simplifying solid-state handling. As the penultimate intermediate in a 96.5% yield articaine synthesis, it secures cost-efficient API supply chains. Validated fragment hit for CDK2/CDK6 (IC₅₀ 0.8–2.3 µM) and PTP1B inhibitor programs. Procure with confidence from qualified vendors offering ≥98% purity and regulatory-compliant global shipping.

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
CAS No. 85006-31-1
Cat. No. B195637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-methylthiophene-2-carboxylate
CAS85006-31-1
SynonymsMethyl 3-Amino-4-Methylthiophene-2-Carboxylate
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1N)C(=O)OC
InChIInChI=1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3
InChIKeyYICRPERKKBDRSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) – Critical Thiophene Intermediate for Pharmaceutical Synthesis and Impurity Control


Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) is a 3-amino-4-methyl substituted thiophene-2-carboxylic acid methyl ester with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol [1]. This compound functions as a versatile heterocyclic building block, distinguished by its role as the key intermediate in the industrial synthesis of the local anesthetic articaine and as a designated pharmacopeial impurity reference standard (Articaine EP Impurity I) [2]. Its substitution pattern—an amino group at C3, a methyl group at C4, and a methyl ester at C2—imparts unique physicochemical properties and reactivity that differentiate it from closely related aminothiophene carboxylates [3].

Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1): Why In-Class Aminothiophene Carboxylates Cannot Be Interchanged


Substituting methyl 3-amino-4-methylthiophene-2-carboxylate with a generic aminothiophene carboxylate analog—such as methyl 3-aminothiophene-2-carboxylate (CAS 22288-78-4) or the free carboxylic acid (CAS 23968-18-5)—introduces measurable risks in both synthetic performance and analytical compliance. The target compound exhibits a substantially higher melting point (84–88 °C) than the des‑methyl analog (66–67 °C), reflecting altered intermolecular interactions that directly impact handling, purification, and solid‑state stability . More critically, methyl 3-amino-4-methylthiophene-2-carboxylate is uniquely codified as Articaine EP Impurity I, making it an indispensable reference material for method validation and quality control in articaine manufacturing—a requirement that no unlisted aminothiophene carboxylate can satisfy [1]. The quantitative evidence below substantiates why procurement decisions must be guided by compound‑specific data rather than class‑level assumptions.

Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1): Quantitative Differentiation Evidence vs. Closest Analogs


Designated Pharmacopeial Impurity Reference Standard: Articaine EP Impurity I vs. Non‑Designated Aminothiophene Carboxylates

Methyl 3-amino-4-methylthiophene-2-carboxylate is officially designated as Articaine EP Impurity I (also termed 3‑Aminoarticaine) [1]. This regulatory codification mandates its use as a reference standard for impurity testing during articaine active pharmaceutical ingredient (API) release and stability studies. In contrast, the closely related analog methyl 3-aminothiophene-2-carboxylate (CAS 22288-78-4) is not listed in any pharmacopeial monograph for articaine and therefore lacks this essential procurement-driven utility .

Analytical Method Validation Quality Control Impurity Profiling

CDK2/CDK6 Kinase Inhibition: Target Compound IC₅₀ vs. Reference CDK Inhibitor Roscovitine

In vitro kinase assays demonstrate that methyl 3-amino-4-methylthiophene-2-carboxylate inhibits cyclin‑dependent kinases CDK2 and CDK6 with IC₅₀ values ranging from 0.8 µM to 2.3 µM [1]. For context, the well‑characterized CDK inhibitor roscovitine (seliciclib) exhibits an IC₅₀ of 0.7 µM against CDK2 under comparable ATP‑competitive conditions [2]. While the target compound is approximately 3‑fold less potent than roscovitine, it offers a structurally distinct thiophene‑based scaffold with a unique substitution pattern (C4‑methyl, C3‑amino) that enables divergent chemical derivatization and distinct binding interactions within the ATP‑binding pocket [1].

Kinase Inhibition Oncology Research Cyclin-Dependent Kinase

Melting Point (Solid‑State Property) vs. Des‑Methyl Analog Methyl 3‑aminothiophene‑2‑carboxylate

The melting point of methyl 3-amino-4-methylthiophene-2-carboxylate is consistently reported between 84 °C and 88 °C [1]. In contrast, the des‑methyl analog methyl 3‑aminothiophene‑2‑carboxylate (CAS 22288-78-4) melts at 66–67 °C . This 18–22 °C elevation in melting point is a direct consequence of the additional methyl substituent at the C4 position of the thiophene ring, which enhances intermolecular packing forces and reduces crystal lattice energy.

Physical Characterization Solid‑State Stability Purification

Synthetic Yield: Optimized Industrial Protocol vs. Standard Gewald Thiophene Synthesis

A patented synthetic route to methyl 3-amino-4-methylthiophene-2-carboxylate achieves an isolated yield of 96.5% with a purity of 98.3% under optimized reaction conditions (70–90 °C in DMF, using FeCl₃ and cyanuric chloride as catalysts) [1]. In contrast, the classic Gewald three‑component thiophene assembly—commonly employed for structurally related aminothiophene carboxylates—typically delivers yields in the 65–75% range after recrystallization [2]. The 20–30% yield advantage of the optimized protocol translates directly into lower cost‑of‑goods and reduced waste generation in large‑scale manufacturing.

Process Chemistry Synthetic Efficiency Industrial Manufacturing

Commercial Purity Grade Availability: 98%+ (GC/HPLC) vs. Lower‑Purity Analogs

Multiple reputable chemical suppliers offer methyl 3-amino-4-methylthiophene-2-carboxylate at purity levels of ≥98% (GC) or >98% (HPLC), with some lots certified at 99.95% purity . In comparison, the free carboxylic acid analog 3-amino-4-methylthiophene-2-carboxylic acid (CAS 23968-18-5) is typically available only at 95–97% purity, with limited analytical characterization . The higher and more rigorously documented purity of the methyl ester ensures reproducible performance in sensitive downstream applications, such as kinase inhibition assays and pharmacopeial impurity testing.

Purity Specification Quality Assurance Reproducibility

Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1): Validated Application Scenarios for Scientific and Industrial Procurement


GMP‑Compliant Articaine Impurity Profiling and Method Validation

Pharmaceutical quality control laboratories and contract research organizations (CROs) engaged in articaine hydrochloride API manufacturing must procure methyl 3-amino-4-methylthiophene-2-carboxylate as Articaine EP Impurity I. This compound is an essential reference standard for developing and validating HPLC/LC‑MS methods to quantify the 3‑aminoarticaine impurity in articaine drug substance and finished dosage forms [1]. Substitution with any other aminothiophene carboxylate, including the des‑methyl analog, would render the analytical method non‑compliant with ICH Q3A/B guidelines and European Pharmacopoeia monographs [2].

Fragment‑Based Discovery of Novel CDK2/CDK6 Kinase Inhibitors

Medicinal chemistry groups pursuing cyclin‑dependent kinase (CDK) inhibitor programs can employ methyl 3-amino-4-methylthiophene-2-carboxylate as a validated fragment hit. Its documented CDK2/CDK6 inhibition (IC₅₀ = 0.8–2.3 µM) [3], coupled with a LogP of approximately 2.2 [4], provides a credible starting point for structure‑guided optimization. The C3‑amino and C2‑ester groups offer orthogonal handles for chemical elaboration (e.g., amidation, heterocycle annulation), enabling rapid exploration of structure‑activity relationships distinct from those accessible with unsubstituted or C4‑unsubstituted thiophene scaffolds [3].

Large‑Scale Synthesis of Articaine API via High‑Yielding Intermediate

Industrial manufacturers of articaine hydrochloride benefit from the optimized, high‑yielding synthesis (96.5% yield) of methyl 3-amino-4-methylthiophene-2-carboxylate as the penultimate intermediate [5]. Procurement of this intermediate in multi‑kilogram quantities from vendors capable of delivering ≥98% purity ensures a robust and cost‑efficient supply chain for the final API. The elevated melting point (84–88 °C) also simplifies solid‑state handling and storage logistics in a manufacturing environment compared to lower‑melting aminothiophene carboxylate alternatives .

Preparation of Selective PTP1B Inhibitor Scaffolds for Metabolic Disease Research

Researchers targeting protein‑tyrosine phosphatase 1B (PTP1B) for the treatment of type 2 diabetes and obesity utilize methyl 3-amino-4-methylthiophene-2-carboxylate as a key building block for constructing (oxalylamino)benzoic acid and (carboxyheteroarylamino)oxalic acid derivatives . These derivatives have been characterized as selective, orally bioavailable nonpeptide PTP1B inhibitors . The compound's unique C4‑methyl substitution contributes to the lipophilicity and steric profile required for optimal target engagement, differentiating it from simpler aminothiophene carboxylates that have not been similarly validated in PTP1B inhibitor series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-4-methylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.